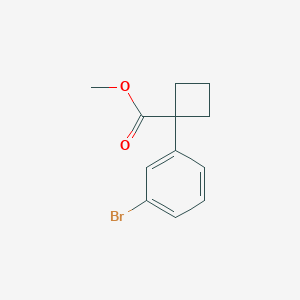
Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C12H13BrO2 It is a cyclobutane derivative where a methyl ester group is attached to the carboxylate carbon, and a bromophenyl group is attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl bromide and cyclobutanone.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a nucleophilic substitution reaction. Cyclobutanone reacts with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form 1-(3-bromophenyl)cyclobutanone.
Esterification: The intermediate 1-(3-bromophenyl)cyclobutanone is then subjected to esterification using methanol (CH3OH) and a catalytic amount of sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The cyclobutane ring can be oxidized to form cyclobutanone derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of cyclobutanone derivatives.
科学的研究の応用
Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylate form. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methyl 1-(4-bromophenyl)cyclobutane-1-carboxylate: Similar structure but with the bromine atom at the para position.
Methyl 1-(3-chlorophenyl)cyclobutane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 1-(3-bromophenyl)cyclopropane-1-carboxylate: Similar structure but with a cyclopropane ring instead of cyclobutane.
Uniqueness
Methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate is unique due to the presence of the bromine atom at the meta position on the phenyl ring and the cyclobutane ring structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
IUPAC Name |
methyl 1-(3-bromophenyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-15-11(14)12(6-3-7-12)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJJFPCPCIAIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
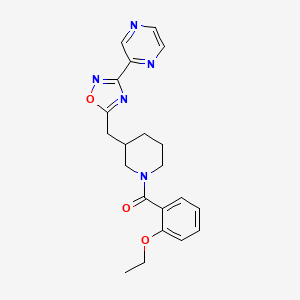
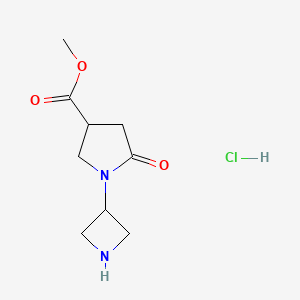
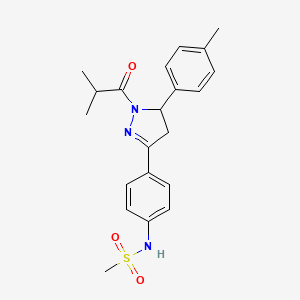
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2725364.png)
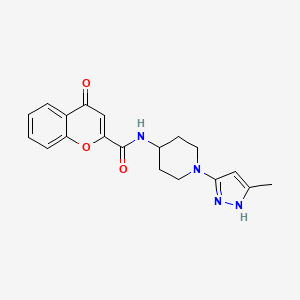
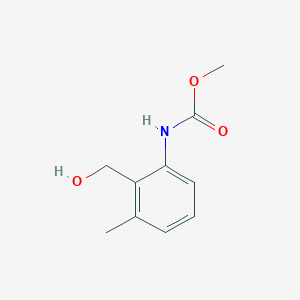
![1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2725368.png)
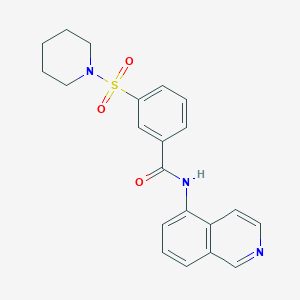
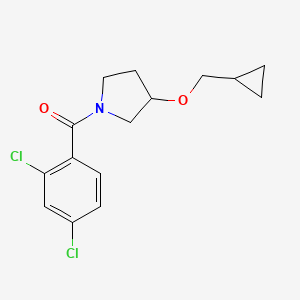
![1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2725371.png)
![N-(4-ethylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2725374.png)
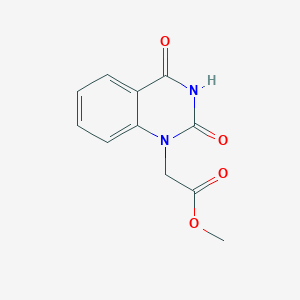
![5-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2725376.png)
![N-cyclohexyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2725381.png)
